molecular formula C21H20N6O B2590518 1-benzyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1795409-30-1

1-benzyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2590518
CAS RN: 1795409-30-1
M. Wt: 372.432
InChI Key: FJGKQYFKQKBBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C21H20N6O and its molecular weight is 372.432. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

"1-benzyl-N-(1-pyridin-2-ylethyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide" and related compounds serve as precursors in organic synthesis, exploring their reactivity and potential for creating novel heterocyclic compounds. Studies have focused on the synthesis of diverse heterocycles, including pyrazoles, triazoles, and pyrimidines, highlighting the compound's utility in generating structurally complex and biologically relevant molecules (Migawa & Townsend, 2001), (Rahmouni et al., 2016).

Antimicrobial and Antituberculosis Applications

Compounds structurally similar to "this compound" have been investigated for their potential as antimicrobial and antituberculosis agents. For instance, thiazole-aminopiperidine hybrid analogues have shown promising activity against Mycobacterium tuberculosis, indicating the potential of such compounds in developing new treatments for tuberculosis (Jeankumar et al., 2013).

Corrosion Inhibition

Triazole derivatives, akin to the compound , have been evaluated as corrosion inhibitors for mild steel in acidic environments. Their ability to adsorb on metal surfaces and form protective layers makes them interesting candidates for industrial applications, particularly in prolonging the lifespan of metal components in corrosive conditions (Ma et al., 2017).

Antitumor Activity

Research into benzamide-based heterocycles has uncovered significant antiviral and antitumor activities. For example, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have been synthesized and tested for their activity against avian influenza virus, demonstrating the potential of such compounds in the development of new antiviral drugs (Hebishy et al., 2020).

Luminescence Properties

Compounds incorporating triazole units have been explored for their luminescent properties, which are applicable in the design of materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices. The study of such compounds contributes to the development of materials with enhanced electron injection and emission efficiencies, offering new possibilities for high-performance OLEDs (Liu et al., 2018).

Mechanism of Action

properties

IUPAC Name

1-benzyl-N-(1-pyridin-2-ylethyl)-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O/c1-16(18-11-5-6-12-22-18)23-20(28)19-21(26-13-7-8-14-26)27(25-24-19)15-17-9-3-2-4-10-17/h2-14,16H,15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJGKQYFKQKBBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=N1)NC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.